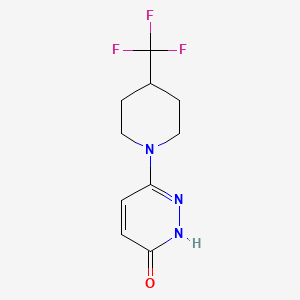

6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol

Description

6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group at position 3 and a 4-(trifluoromethyl)piperidin-1-yl group at position 6. Its molecular formula is C₉H₁₂F₃N₃O, with a molecular weight of 235.18 g/mol.

Properties

IUPAC Name |

3-[4-(trifluoromethyl)piperidin-1-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O/c11-10(12,13)7-3-5-16(6-4-7)8-1-2-9(17)15-14-8/h1-2,7H,3-6H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXONBDTFHCHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol typically involves multiple steps, starting with the preparation of the trifluoromethylated piperidine derivative. This can be achieved through the reaction of piperidine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology: In biological research, 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its structural features make it suitable for interacting with specific biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to modulate biological processes can be harnessed to create new therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, where its trifluoromethyl group can enhance the material's properties.

Mechanism of Action

The mechanism by which 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound's binding affinity and selectivity towards these targets, leading to desired biological outcomes. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol , differing in core heterocycles, substituent groups, or biological relevance:

Structural and Functional Comparison

Key Comparative Analysis

Core Heterocycle Differences

- Pyridazine vs. Pyrimidine :

- This may enhance solubility and target interactions in aqueous environments .

- Pyrimidine derivatives (e.g., 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol) are less polar but more conformationally stable due to symmetrical nitrogen spacing .

Substituent Effects

- Piperidine vs. Phenyl Substituents :

- In contrast, the phenyl-CF₃ substituent in 6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol favors hydrophobic interactions .

- MF-438’s extended substituent chain (phenoxy-piperidine-thiadiazole) likely enhances binding affinity to SCD1 through π-π stacking (thiadiazole) and steric complementarity .

Trifluoromethyl Group Impact

- The CF₃ group in all compounds improves metabolic stability and lipophilicity. However, its position alters steric and electronic effects:

- On piperidine (target compound): Electron-withdrawing effects may modulate amine basicity.

- On phenyl ( compound): Enhances aromatic ring electronegativity, affecting π-system interactions .

Biological Activity

- MF-438 is a potent stearoyl-CoA desaturase 1 (SCD1) inhibitor (IC₅₀ ~10 nM), suggesting that pyridazine derivatives with complex substituents are viable for enzyme targeting. The target compound’s simpler structure may lack comparable potency but could offer improved pharmacokinetic properties .

Physicochemical Properties

- Lipophilicity: The target compound’s piperidine group (LogP ~1.5 estimated) is less lipophilic than MF-438’s thiadiazole-phenoxy chain (LogP ~3.8 estimated) . The phenyl-CF₃ substituent in 6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol increases LogP (~2.1 estimated) compared to the target compound .

Solubility :

- Pyridazine cores generally exhibit higher aqueous solubility than pyrimidines due to increased polarity.

Biological Activity

6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13F3N4O

- Molecular Weight : 286.25 g/mol

- CAS Number : 1216801-35-2

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer properties and potential as a therapeutic agent.

Anticancer Activity

Recent research has highlighted the compound's effectiveness against various cancer cell lines. For instance, studies have shown that derivatives of pyridazine compounds exhibit significant antiproliferative effects on breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| HepG2 | 7.2 | Cell cycle arrest |

Study 1: Synthesis and Evaluation

In a study published by the American Chemical Society, a series of pyridazine derivatives were synthesized, including this compound. The compound was tested in vitro and showed promising results against various cancer cell lines, with specific focus on its ability to inhibit tumor growth in xenograft models .

Study 2: Molecular Modeling

Molecular modeling studies have indicated that the trifluoromethyl group enhances lipophilicity, which may contribute to the compound's ability to penetrate cellular membranes effectively. This property is crucial for its anticancer activity, as it allows for better interaction with intracellular targets .

The proposed mechanism involves:

- Inhibition of Oncogenic Pathways : The compound appears to inhibit key signaling pathways involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that treatment leads to increased levels of pro-apoptotic factors.

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in treated cells.

Safety and Toxicology

While the compound exhibits significant anticancer potential, it is essential to evaluate its safety profile. Preliminary toxicological assessments indicate moderate toxicity at high concentrations, necessitating further investigation into dosage optimization and side effect management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.